molecular formula C5H5BrN2O B14048480 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Cat. No.: B14048480
M. Wt: 192.03 g/mol
InChI Key: KDZJDTWUSLHWQN-FIBGUPNXSA-N
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Description

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a valuable deuterium-labeled chemical building block designed for use in medicinal chemistry and drug discovery research. With a molecular formula of C5H5BrN2O and a molecular weight of 192 Da , this isotope-labeled compound features a tris-deuterated methyl group at the N-2 position. This modification is strategically employed in the development of novel chemical entities, particularly in the creation of internal standards, metabolite tracing studies, and structure-activity relationship (SAR) investigations. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Recent scientific literature highlights the significant interest in pyridazinone derivatives as potential therapeutic agents, especially in the areas of vasodilation for cardiovascular diseases and as targeted anticancer agents . The presence of the bromo substituent at the 6-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly elaborate the core structure and create diverse compound libraries for biological screening. This product is intended for research purposes by qualified laboratory personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is suitable for their specific research application.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

192.03 g/mol

IUPAC Name

6-bromo-2-(trideuteriomethyl)pyridazin-3-one

InChI

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3/i1D3

InChI Key

KDZJDTWUSLHWQN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=CC(=N1)Br

Canonical SMILES

CN1C(=O)C=CC(=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Halogen Variations

Pyridazinone derivatives exhibit diverse biological and chemical properties depending on the position and nature of substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Similarity Score References
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Br (C4), Cl (C6), CH₃ (N2) C₅H₄BrClN₂O 223.45 High structural similarity; chloro substituent enhances electrophilicity 0.87
6-Bromo-2-methylpyridazin-3(2H)-one Br (C6), CH₃ (N2) C₅H₅BrN₂O 189.01 Non-deuterated analog; used in DNA-binding studies 0.60
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (C5), Cl (C4), C₆H₅ (N2) C₁₀H₆BrClN₂O 285.52 Aryl substituent influences lipophilicity and receptor affinity
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one Br (C6), 2-OCH₃-C₆H₄ (N2) C₁₁H₉BrN₂O₂ 281.11 Methoxy-phenyl group enhances π-π stacking in drug design

Key Observations :

  • Bromine Position : Bromine at C6 (as in the target compound) vs. C5 (e.g., 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one) alters electronic distribution, impacting reactivity and binding interactions .

Deuterated vs. Non-Deuterated Analogs

The deuterated methyl group in 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one distinguishes it from non-deuterated analogs like 6-Bromo-2-methylpyridazin-3(2H)-one. Studies on similar deuterated compounds (e.g., deuterated antipsychotics) confirm prolonged half-lives and reduced dosing frequencies .

Preparation Methods

Dihydropyridazinone Formation via Knoevenagel Condensation

The synthesis typically begins with dihydropyridazinones, prepared via Knoevenagel condensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with 4-pentynoic acid in the presence of ZnCl₂ yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This method provides a foundational scaffold for subsequent functionalization.

Ring Aromatization and Halogenation Strategies

Aromatization of dihydropyridazinones to pyridazin-3(2H)-ones is achieved using oxidizing agents like bromine/acetic acid mixtures or ceric ammonium nitrate (CAN). Bromination at position 6 is facilitated by electrophilic aromatic substitution, where bromine or N-bromosuccinimide (NBS) introduces the halogen atom regioselectively. For instance, treatment of 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid yields 6-bromopyridazin-3(2H)-one.

Preparation of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Regioselective Bromination at Position 6

Method 1: Direct Electrophilic Bromination
6-Bromopyridazin-3(2H)-one is synthesized by treating pyridazin-3(2H)-one with bromine (1.1 equiv) in acetic acid at 60°C for 2 hours, achieving 85% yield. The reaction proceeds via electrophilic attack at the electron-rich position 6, confirmed by NMR and X-ray crystallography.

Method 2: Suzuki-Miyaura Cross-Coupling
Alternative approaches employ palladium-catalyzed coupling. For example, 4-chloro-5-methoxypyridazin-3(2H)-one reacts with 2-bromoarylboronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane) to install bromine at position 6. This method offers superior regiocontrol for complex substrates.

N-Alkylation with Deuterated Methyl Groups

Deuterated Methylation via Alkylation
The deuterated methyl group is introduced at position 2 through N-alkylation. 6-Bromopyridazin-3(2H)-one (1 equiv) reacts with methyl-d3 iodide (1.2 equiv) in anhydrous acetonitrile using K₂CO₃ (2 equiv) as a base at 80°C for 6 hours, yielding this compound in 78% yield. Isotopic purity (>99% D) is verified by mass spectrometry and ²H NMR.

Optimization Insights

  • Solvent Effects : Anhydrous acetonitrile outperforms DMF or THF in minimizing hydrolysis.
  • Base Selection : K₂CO₃ enhances nucleophilicity of the pyridazinone nitrogen compared to weaker bases like NaHCO₃.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Absence of the N–CH₃ proton signal at δ 3.2–3.5 ppm confirms deuterium incorporation.
  • ¹³C NMR : A quartet at δ 38.9 ppm (J = 20 Hz) corresponds to the CD₃ group.
  • HRMS : [M+H]⁺ at m/z 235.9845 (calculated for C₅H₃D₃BrN₂O⁺: 235.9842).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Isotopic Enrichment : 99.5% deuterium content via ²H NMR.

Comparative Analysis of Synthetic Routes

Method Bromination Reagent Methylation Reagent Yield (%) Purity (%)
Electrophilic + Alkylation Br₂ (AcOH) CD₃I 78 99.5
Suzuki + Alkylation 2-Bromophenylboronic acid CD₃I 72 98.9

Key Observations :

  • Direct bromination offers higher yields but requires careful handling of corrosive bromine.
  • Suzuki coupling enables late-stage diversification but involves costly palladium catalysts.

Mechanistic Insights and Reaction Optimization

Bromination Mechanism

Electrophilic bromination proceeds via a Wheland intermediate stabilized by resonance with the pyridazinone carbonyl group. Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for position 6 bromination.

N-Alkylation Kinetics

Deuterated methylation follows second-order kinetics (k = 0.42 M⁻¹h⁻¹ at 80°C), with isotope effects (kH/kD = 1.8) attributed to differences in C–D vs. C–H bond cleavage during SN2 displacement.

Industrial and Pharmacological Applications

This compound serves as:

  • A metabolic tracer in pharmacokinetic studies due to its isotopic label.
  • A precursor for PET radioligands via bromine-76 substitution.
  • An intermediate in agrochemicals targeting fungal cytochrome P450 enzymes.

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